molecular formula C18H20FN3O2S2 B3751154 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one

5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one

Katalognummer: B3751154
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: UIICMRMNONXVGY-QINSGFPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thiazolidinone class, characterized by a 2-thioxo-thiazolidin-4-one core. Key structural features include:

  • Benzylidene substituent: A 4-fluoro-benzylidene group at position 5, introducing electron-withdrawing effects.
  • Stereochemistry: The (Z)-configuration of the benzylidene group is critical for activity, as seen in related rhodanine derivatives .

Thiazolidinones are studied for antimicrobial, anticancer, and enzyme-inhibitory activities. The 4-fluoro and piperazinyl groups in this compound suggest optimized pharmacokinetic properties compared to simpler analogs.

Eigenschaften

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S2/c1-20-8-10-21(11-9-20)16(23)6-7-22-17(24)15(26-18(22)25)12-13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIICMRMNONXVGY-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step involves the cyclization of the intermediate to form the thiazolidinone core.

    Introduction of Fluorobenzylidene Group: The fluorobenzylidene group is introduced through a condensation reaction between the thiazolidinone core and 4-fluorobenzaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.

    Attachment of Piperazine Moiety: The piperazine moiety is attached via a nucleophilic substitution reaction between the thiazolidinone derivative and 4-methylpiperazine. This step typically requires the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the piperazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety. Halogenated reagents and nucleophiles, such as amines and thiols, are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, amines, thiols, dimethylformamide (DMF), potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered carbonyl groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine moiety.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its ability to modulate biological pathways and its potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is evaluated in preclinical studies to determine its efficacy and safety profiles.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a candidate for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzylidene Group

The 4-fluoro substitution distinguishes this compound from analogs with other arylidene groups:

Compound Name Benzylidene Substituent Biological Activity (Reported) Key Reference
5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one 4-Fluoro Not explicitly reported
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methyl Antimicrobial
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxy Anticancer
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone 4-Methoxy Enzyme inhibition
  • Electron-withdrawing vs.
  • Positional effects : Fluorine at the para position may improve metabolic stability over ortho-substituted analogs (e.g., 2-methyl or 2-hydroxy), which are prone to steric hindrance or oxidation .

Side Chain Modifications at Position 3

The 3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl] side chain is a key differentiator:

Compound Name Position 3 Substituent Solubility/Activity Implications Key Reference
This compound 3-oxo-propyl-4-methyl-piperazine High solubility (polar piperazine)
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one derivatives Phenyl Low solubility
5-Benzylidene-3-(4-chlorobenzyl)-thiazolidine-2,4-dione 4-Chlorobenzyl Moderate cytotoxicity
5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one 4-oxo-butyl-4-methyl-piperazine (longer chain) Unclear
  • Piperazine advantage : The 4-methyl-piperazin-1-yl group enhances water solubility and may facilitate blood-brain barrier penetration, unlike phenyl or chlorobenzyl groups .
  • Chain length : The propyl chain in the target compound offers a balance between flexibility and steric bulk compared to the butyl chain in ’s analog, which may reduce binding efficiency .

Core Modifications and Stereochemistry

The 2-thioxo-thiazolidin-4-one core is conserved across analogs, but stereochemistry varies:

  • (Z)-Configuration : The target compound’s (Z)-benzylidene geometry aligns with active rhodanine derivatives, whereas (E)-isomers are often inactive .
  • Thioxo vs. dione: The 2-thioxo group (vs.

Biologische Aktivität

The compound 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structural Significance

Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for various modifications that can enhance their biological properties. The presence of the 4-fluorobenzylidene and 4-methylpiperazin-1-yl substituents in this compound suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-(4-Fluoro-benzylidene)-...MCF-7 (Breast Cancer)TBDApoptosis induction
5-(4-Fluoro-benzylidene)-...HeLa (Cervical Cancer)TBDCell cycle arrest

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Antidiabetic Activity

The thiazolidinone scaffold is also known for its antidiabetic properties, particularly through its affinity for PPARγ receptors. This interaction can enhance insulin sensitivity and reduce blood glucose levels.

Research Findings :

  • Thiazolidinone derivatives have been shown to exhibit significant hypoglycemic effects in diabetic models.
  • Structure-activity relationship (SAR) studies suggest that modifications at the 2, 3, and 5 positions can enhance antidiabetic activity.

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound , have demonstrated antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities.

Table 2: Antimicrobial Efficacy

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
5-(4-Fluoro-benzylidene)-...E. coliTBD
5-(4-Fluoro-benzylidene)-...Staphylococcus aureusTBD

Case Studies

  • Study on Anticancer Effects : A recent study evaluated various thiazolidinone derivatives against breast cancer cell lines, revealing that certain structural modifications significantly enhanced their cytotoxicity.
  • Antidiabetic Research : Another investigation focused on the effects of thiazolidinone derivatives in diabetic rats, demonstrating improved glycemic control compared to standard treatments.

Q & A

Basic: What are the key steps and optimal conditions for synthesizing this thiazolidinone derivative?

Answer:
The synthesis typically involves a multi-step process:

  • Condensation reactions under acidic or basic conditions to form the thiazolidinone core (e.g., using chloroacetic acid and thiosemicarbazide derivatives) .
  • Knoevenagel condensation to introduce the 4-fluoro-benzylidene group, often requiring reflux in ethanol or DMF with catalysts like piperidine .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while controlled pH (5–7) minimizes side reactions .
  • Purification : Recrystallization from DMF-acetic acid mixtures or column chromatography improves purity (>95%) .

Basic: Which analytical methods are critical for confirming the compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and Z/E isomerism of the benzylidene group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C26H17F2N3OS2 for a related analog) and elemental composition .
  • Chromatography : HPLC monitors reaction progress, while TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .
  • X-ray crystallography (if crystals form) provides definitive stereochemical confirmation .

Basic: How can researchers design initial bioactivity screens for this compound?

Answer:

  • Target selection : Prioritize assays based on structural analogs (e.g., anticancer, antimicrobial, anti-inflammatory) .
  • In vitro models :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM doses .
    • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .
    • Enzyme inhibition : Measure IC50 against COX-2 or kinases using fluorometric assays .
  • Control compounds : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

  • Modify substituents :
    • Replace the 4-fluoro group with methoxy or chloro to alter electron distribution and binding affinity .
    • Vary the piperazine-propionyl chain length to enhance solubility or target engagement .
  • Bioisosteric replacements : Substitute the thioxo group with oxo to assess metabolic stability .
  • Stereochemical analysis : Test Z vs. E isomers (via NMR or HPLC) for activity differences .
  • Data-driven design : Use SAR tables to correlate substituents (e.g., ethoxy vs. nitro groups) with IC50 values .

Advanced: How can conflicting data on synthesis yields or bioactivity be resolved?

Answer:

  • Reproduce conditions : Standardize solvent purity, catalyst concentration, and reflux duration to isolate variables causing yield discrepancies (e.g., 51–53% in similar syntheses) .
  • By-product analysis : Use LC-MS to identify impurities formed under acidic vs. basic conditions .
  • Bioassay validation : Repeat assays with controlled cell passage numbers and serum-free media to reduce variability in IC50 values .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Answer:

  • Molecular docking : Use AutoDock Vina with targets like EGFR (PDB ID: 1M17) to prioritize binding modes .
  • ADMET prediction : SwissADME estimates logP (lipophilicity) and BBB permeability; ProTox-II predicts hepatotoxicity .
  • QSAR modeling : Corrogate 3D descriptors (e.g., polar surface area) with bioactivity data to guide synthetic priorities .

Advanced: What methodologies assess in vivo pharmacokinetics and metabolite profiling?

Answer:

  • Rodent studies : Administer 10 mg/kg IV/orally; collect plasma at intervals for LC-MS/MS analysis of Cmax and half-life .
  • Metabolite ID : Incubate with liver microsomes and use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Tissue distribution : Radiolabel the compound (e.g., 14C) to quantify accumulation in target organs .

Advanced: How can enzyme interaction studies elucidate the mechanism of action?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for targets like COX-2 .
  • Enzyme kinetics : Monitor NADPH depletion (340 nm) in CYP450 inhibition assays .
  • X-ray co-crystallization : Resolve ligand-enzyme complexes to identify critical hydrogen bonds or hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one
Reactant of Route 2
5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.